Mobenzoxamine
Overview
Description
Mobenzoxamine is a compound known for its role as a gastro-intestinal function modulator. It enhances gastric emptying and has shown efficacy in preclinical models, particularly in ameliorating delayed gastric emptying induced by Barium chloride . The molecular formula of this compound is C30H35FN2O3, and it has a molecular weight of 490.61 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mobenzoxamine can be synthesized through a series of chemical reactions involving the formation of a clathrate compound with cyclodextrin. The preparation involves the reaction of this compound or its salt with cyclodextrin under specific conditions to form a stable clathrate compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of cyclodextrin to enhance the stability and absorbability of the compound. The clathrate compound formed with cyclodextrin ensures that this compound remains stable even during storage .
Chemical Reactions Analysis
Types of Reactions
Mobenzoxamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Mobenzoxamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying gastro-intestinal function modulators.
Biology: this compound is studied for its effects on gastric emptying and its potential therapeutic applications.
Medicine: The compound is explored for its potential use in treating conditions related to delayed gastric emptying.
Mechanism of Action
Mobenzoxamine exerts its effects by modulating the gastro-intestinal function. It enhances gastric emptying by interacting with specific molecular targets and pathways involved in gastric motility. The exact mechanism involves the formation of a clathrate compound with cyclodextrin, which enhances its stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Trimebutine: Another gastro-intestinal function modulator with similar effects on gastric emptying.
Papaverine: Known for its ability to inhibit contractions in the gastro-intestinal tract.
Uniqueness of Mobenzoxamine
This compound is unique due to its formation of a stable clathrate compound with cyclodextrin, which enhances its stability and absorbability. This property makes it more effective in modulating gastro-intestinal function compared to other similar compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNYDADZMXPPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867136 | |
Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65329-79-5 | |
Record name | Mobenzoxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOBENZOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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